{imidazo[1,2-a]pyridin-7-yl}methanol hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
86718-04-9 |
|---|---|
Molecular Formula |
C8H9ClN2O |
Molecular Weight |
184.62 g/mol |
IUPAC Name |
imidazo[1,2-a]pyridin-7-ylmethanol;hydrochloride |
InChI |
InChI=1S/C8H8N2O.ClH/c11-6-7-1-3-10-4-2-9-8(10)5-7;/h1-5,11H,6H2;1H |
InChI Key |
BZGYYFKWXFQCHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=CN=C2C=C1CO.Cl |
Purity |
95 |
Origin of Product |
United States |
Advanced Structural Elucidation and Electronic Property Analysis of Imidazo 1,2 a Pyridin 7 Yl Methanol Hydrochloride
Spectroscopic Characterization Techniques (Beyond Routine Identification)
Advanced spectroscopic methods are indispensable for the unambiguous structural confirmation and detailed analysis of novel compounds like {imidazo[1,2-a]pyridin-7-yl}methanol hydrochloride.
While one-dimensional (1D) ¹H and ¹³C NMR are fundamental for initial characterization, two-dimensional (2D) NMR techniques are crucial for the complete and unambiguous assignment of all proton and carbon signals, especially in complex fused heterocyclic systems like the imidazo[1,2-a]pyridine (B132010) core. researchgate.nettci-thaijo.orgnih.gov Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish connectivity between atoms.
For this compound, a COSY spectrum would reveal the coupling between adjacent protons on the pyridine (B92270) ring. HSQC would correlate each proton to its directly attached carbon atom, aiding in the assignment of the carbon signals. The HMBC spectrum is particularly informative, showing correlations between protons and carbons that are two or three bonds away, which helps to confirm the connectivity within the fused ring system and the position of the methanol (B129727) substituent. The structures of synthesized imidazo[1,2-a]pyridine derivatives are commonly confirmed by spectroscopic techniques, including ¹H NMR and ¹³C NMR. researchgate.netchemmethod.com
Table 1: Expected 2D NMR Correlations for the Imidazo[1,2-a]pyridine Core
| Correlation Type | Interacting Nuclei | Expected Information |
|---|---|---|
| COSY | ¹H - ¹H | Shows coupling between adjacent protons, confirming the arrangement of substituents on the pyridine and imidazole rings. |
| HSQC | ¹H - ¹³C | Correlates protons to their directly attached carbons, aiding in the definitive assignment of carbon signals. |
| HMBC | ¹H - ¹³C | Reveals long-range (2-3 bond) couplings, crucial for establishing the overall connectivity of the fused ring system and the position of the methanol group. |
High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like Electrospray Ionization (ESI), is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would provide a highly accurate mass measurement of the protonated molecular ion [M+H]⁺, allowing for the confirmation of its molecular formula. mdpi.com Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable structural information, helping to confirm the connectivity of the imidazo[1,2-a]pyridine core and the nature of its substituents. The structures of novel imidazo[1,2-a]pyridine derivatives are often confirmed through HRMS. mdpi.com
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands. For instance, a broad band in the region of 3400-3200 cm⁻¹ would indicate the O-H stretching vibration of the methanol group. The C-N stretching of the imidazole ring is typically observed around 1370 and 1200 cm⁻¹. nih.gov The presence of the unsaturated C-H stretching of the pyridine ring would be seen near 3100 cm⁻¹, while C=C and C=N stretching vibrations within the aromatic system would appear in the 1600-1450 cm⁻¹ region. nih.govnih.gov The hydrochloride salt would likely influence the vibrational modes of the nitrogen atoms in the heterocyclic system.
Table 2: Characteristic IR Absorption Bands for Imidazo[1,2-a]pyridine Derivatives
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|---|
| O-H (alcohol) | 3400-3200 (broad) | Stretching |
| C-H (aromatic) | ~3100 | Stretching |
| C=C, C=N (ring) | 1600-1450 | Stretching |
| C-N (imidazole) | ~1370, ~1200 | Stretching |
Crystallographic Studies for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in the solid state. nih.gov For this compound, a successful crystallographic study would provide precise bond lengths, bond angles, and torsion angles. researchgate.net This data would confirm the planarity of the imidazo[1,2-a]pyridine ring system and reveal the conformation of the methanol substituent relative to the ring. Furthermore, it would elucidate the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, the chloride ion, and the nitrogen atoms of the heterocyclic core. Such studies on related imidazo[1,2-a]pyridine derivatives have shown that the torsion angles between the imidazo[1,2-a]pyridine ring and its side chains are often in a periplanar conformation. nih.gov
Computational Chemistry and Quantum Mechanical Analysis
Computational methods, particularly those based on quantum mechanics, offer valuable insights into the electronic structure and reactivity of molecules, complementing experimental data.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. nih.govresearchgate.net For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can be employed to optimize the molecular geometry and calculate various electronic parameters. researchgate.netscirp.orgscispace.com
Key insights from DFT analysis include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. nih.gov The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's stability and reactivity; a smaller gap suggests higher reactivity. nih.govscirp.org For imidazo[1,2-a]pyridine derivatives, the HOMO is generally spread over the fused ring core, while the LUMO is also located on the imidazo[1,2-a]pyridine nucleus. researchgate.net
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For the imidazo[1,2-a]pyridine system, the nitrogen atoms are typically the most electron-rich sites, making them susceptible to electrophilic attack. scirp.org
Reactivity Descriptors: DFT calculations can also provide global reactivity descriptors such as chemical hardness (η) and softness (S), which further quantify the reactivity of the molecule. scirp.org
Table 3: Key Parameters from DFT Analysis of Imidazo[1,2-a]pyridine Derivatives
| Parameter | Significance |
|---|---|
| HOMO Energy | Indicates electron-donating character. |
| LUMO Energy | Indicates electron-accepting character. |
| HOMO-LUMO Gap (ΔE) | Relates to chemical reactivity and stability; smaller gap implies higher reactivity. |
| MEP Map | Visualizes electrophilic and nucleophilic sites. |
| Chemical Hardness (η) | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | The reciprocal of hardness, indicating higher reactivity. |
These computational studies provide a theoretical framework that complements experimental findings, offering a deeper understanding of the intrinsic properties of this compound.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule, providing crucial insights into its electrophilic and nucleophilic sites. For imidazo[1,2-a]pyridine derivatives, MEP analysis, often performed using Density Functional Theory (DFT) methods, reveals the regions most likely to be involved in intermolecular interactions. nih.gov
The MEP map is color-coded to represent the electrostatic potential. Regions of negative potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack. In the case of the imidazo[1,2-a]pyridine core, these are generally located around the nitrogen atoms due to their high electronegativity and lone pairs of electrons. Conversely, regions of positive potential, colored blue, denote electron-deficient areas prone to nucleophilic attack. These are often found around the hydrogen atoms, particularly the one in the hydroxyl group of the methanol substituent and those attached to the aromatic rings. The intermediate potential regions are colored green. This visual representation is invaluable for predicting how the molecule will interact with biological targets, such as receptor binding sites, and with other molecules.
HOMO-LUMO Energy Gap Analysis and Global Reactivity Descriptors
The electronic properties and global reactivity of this compound can be effectively described by Frontier Molecular Orbital (FMO) theory. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity.
A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive and prone to chemical reactions. researchgate.net For imidazo[1,2-a]pyridine derivatives, the distribution of HOMO and LUMO orbitals is typically spread across the fused ring system, indicating the π-character of these molecules and their potential for intramolecular charge transfer (ICT). rsc.org
From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a quantitative basis for understanding the molecule's chemical behavior.
Interactive Table: Global Reactivity Descriptors
This table outlines key quantum chemical descriptors derived from HOMO and LUMO energies, which are used to predict the reactivity and stability of a chemical compound.
| Descriptor | Formula | Significance |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from the molecule. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | (I + A) / 2 | Measures the molecule's ability to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates a higher propensity for chemical reactions. |
| Electrophilicity Index (ω) | χ² / (2η) | A measure of the energy lowering of a molecule when it accepts electrons. |
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and stability in various environments, such as in solution or within a biological system. rsc.org For this compound, MD simulations can predict how the molecule behaves in physiological conditions, which is crucial for understanding its interaction with biological targets. rsc.org
During an MD simulation, the trajectory of the molecule is calculated by solving Newton's equations of motion. This allows for the analysis of various parameters, including fluctuations in bond lengths, bond angles, and torsion angles. A key metric often analyzed is the Root Mean Square Deviation (RMSD), which measures the average deviation of the molecule's backbone atoms from a reference structure over the course of the simulation. chemmethod.com A low and stable RMSD value suggests that the molecule maintains a stable conformation, while significant fluctuations might indicate high flexibility or conformational changes. chemmethod.com These simulations can reveal the most stable, low-energy conformations of the molecule and the dynamics of its interactions with surrounding solvent molecules or a protein's active site.
Computational Reaction Path Searches and Energy Barrier Calculations
Computational reaction path searches are employed to investigate the mechanisms of chemical reactions involving a specific molecule. These studies are essential for understanding potential metabolic transformations of this compound or for optimizing its synthesis. By mapping the potential energy surface of a reaction, these methods can identify the transition states—the highest energy points along the reaction coordinate—and calculate the activation energy, or energy barrier, required for the reaction to proceed.
For instance, the imidazo[1,2-a]pyridine scaffold is a core component in various drugs that inhibit specific kinases or other enzymes. nih.gov Understanding the reaction pathways is critical for designing derivatives with improved efficacy or metabolic stability. Computational methods like DFT can be used to model the reaction, for example, between the compound and a biological nucleophile. The calculated energy barriers provide a quantitative measure of how likely a particular reaction is to occur. A high energy barrier suggests a slow or unfavorable reaction, while a low barrier indicates a more facile process. These theoretical calculations are invaluable for predicting chemical reactivity and guiding experimental studies. researchgate.net
Analysis of Intermolecular and Supramolecular Interactions
The solid-state structure and properties of this compound are governed by a network of intermolecular and supramolecular interactions. Crystal structure analyses of related imidazo[1,2-a]pyridine derivatives reveal the prevalence of hydrogen bonding and π-π stacking, which are crucial in determining the crystal packing. rsc.orgresearchgate.net
Hydrogen Bonding: The presence of a hydroxyl (-OH) group in the methanol substituent and nitrogen atoms in the heterocyclic rings makes the molecule an effective hydrogen bond donor and acceptor. In the crystal structure of a similar compound, (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, molecules form inversion dimers through strong O—H⋯N hydrogen bonds. researchgate.net Additionally, weaker C—H⋯O interactions can link these dimers together, forming more extensive supramolecular architectures like ribbons. researchgate.net The hydrochloride salt form will introduce a chloride ion, which is a strong hydrogen bond acceptor, leading to further N-H⁺⋯Cl⁻ or O-H⋯Cl⁻ interactions that significantly influence the crystal lattice.
Table: Common Intermolecular Interactions in Imidazo[1,2-a]pyridine Derivatives
This table summarizes the types of non-covalent interactions frequently observed in the crystal structures of imidazo[1,2-a]pyridine compounds, which are critical for their supramolecular assembly.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |
| Hydrogen Bond | O-H | N | ~2.8 - 3.2 | Forms primary structural motifs like dimers. researchgate.net |
| Hydrogen Bond | C-H | O | ~3.0 - 3.5 | Links primary motifs into larger networks. researchgate.net |
| π-π Stacking | Imidazopyridine Ring | Imidazopyridine Ring | ~3.4 - 3.8 | Stabilizes crystal packing through aromatic interactions. researchgate.net |
Chemical Reactivity and Derivatization Strategies for Imidazo 1,2 a Pyridin 7 Yl Methanol Hydrochloride
Functional Group Transformations of the Methanol (B129727) Moiety (e.g., oxidation, esterification)
The primary alcohol functional group in {imidazo[1,2-a]pyridin-7-yl}methanol is amenable to a variety of standard organic transformations. These reactions allow for the introduction of diverse functional groups, which can significantly alter the molecule's physicochemical properties.
Oxidation: The methanol group can be oxidized to the corresponding aldehyde (imidazo[1,2-a]pyridine-7-carbaldehyde) or further to the carboxylic acid (imidazo[1,2-a]pyridine-7-carboxylic acid). The choice of oxidizing agent and reaction conditions determines the final product. For instance, mild oxidizing agents would favor the formation of the aldehyde, which is a valuable intermediate for further reactions such as reductive amination or Wittig reactions. The synthesis of related imidazo[1,2-a]pyridine (B132010) aldehydes has been achieved by reacting acetals with hydrochloric acid. jmchemsci.com While direct oxidation of the 7-methanol compound is not extensively detailed in the provided literature, the formylation of the C3 position on the imidazo[1,2-a]pyridine ring using reagents like tetramethylethylenediamine (TMEDA) under visible light catalysis has been reported, indicating the scaffold's stability to oxidative conditions. nih.gov
Esterification: Esterification of the methanol moiety is a straightforward method to introduce a wide range of substituents. This can be accomplished through reaction with various carboxylic acids, acid chlorides, or acid anhydrides under appropriate catalytic conditions. For example, deep eutectic solvents (DESs) have been explored as green media for esterification reactions. researchgate.net The synthesis of phosphonopropionate esters derived from related imidazo[1,2-a]pyridine scaffolds has also been documented, where esterification was shown to impact biological activity. frontiersin.orgnih.gov These examples suggest that the 7-methanol group can be readily converted into a diverse array of esters.
| Transformation | Reagents/Conditions | Product Functional Group |
| Oxidation | Mild oxidizing agents (e.g., PCC, DMP) | Aldehyde |
| Oxidation | Strong oxidizing agents (e.g., KMnO4, Jones reagent) | Carboxylic Acid |
| Esterification | Carboxylic acid, Acid catalyst | Ester |
| Esterification | Acid chloride/anhydride, Base | Ester |
Regioselective C-H Functionalization of the Imidazo[1,2-a]pyridine Core in Derivatives
Direct C-H functionalization is a powerful and atom-economical strategy for modifying the imidazo[1,2-a]pyridine core. mdpi.comresearchgate.netnih.gov The inherent electronic properties of the heterocyclic system dictate the regioselectivity of these reactions, although this can be influenced by the choice of catalysts and directing groups. rsc.orgnih.gov
The most nucleophilic and electronically rich position on the imidazo[1,2-a]pyridine ring is the C3 position, making it the primary site for electrophilic substitution and radical reactions. researchgate.netrsc.org Functionalizations such as arylation, alkylation, carbonylation, and halogenation predominantly occur at this site. mdpi.comresearchgate.net
While C3 is the most reactive site, functionalization at other positions has been achieved through various strategies:
C2-Functionalization: This position can be functionalized, often through multi-component reactions during the synthesis of the ring itself. acs.org
C5-Functionalization: The C5 position can be targeted using transition-metal catalysis with a directing group. For example, rhodium(III) catalysis has been used for the regioselective arylation of the C5 position of imidazo[1,2-a]pyridine-3-carboxamides. rsc.org
C6, C7, and C8-Functionalization: Modifications at these positions on the pyridine (B92270) ring are less common via direct C-H activation and are often introduced by starting with pre-functionalized 2-aminopyridines. frontiersin.orgnih.gov
Visible light-induced photocatalysis has also emerged as a green and efficient method for the C-H functionalization of imidazo[1,2-a]pyridines, primarily at the C3 position. nih.govmdpi.com
| Position | Reactivity | Common Reactions |
| C3 | Most reactive (electron-rich) | Arylation, Alkylation, Formylation, Halogenation nih.govmdpi.comresearchgate.net |
| C5 | Less reactive | Directed C-H arylation rsc.org |
| C2, C6, C7, C8 | Generally unreactive to direct C-H functionalization | Typically requires pre-functionalized starting materials frontiersin.orgrsc.org |
Synthesis of Novel Analogs and Libraries based on the {Imidazo[1,2-a]pyridin-7-yl}methanol Scaffold
The {imidazo[1,2-a]pyridin-7-yl}methanol scaffold serves as a valuable starting point for the creation of diverse chemical libraries. nih.gov The development of such libraries is essential for drug discovery and materials science research. nih.govrsc.org
One of the most efficient methods for generating libraries of imidazo[1,2-a]pyridine derivatives is through multi-component reactions (MCRs). nih.gov The Groebke–Blackburn–Bienaymé (GBB) three-component reaction, which involves the condensation of a 2-aminopyridine (B139424), an aldehyde, and an isocyanide, is a widely used strategy to produce a variety of 3-aminoimidazo[1,2-a]pyridines. researchgate.netbeilstein-journals.orgrsc.org
Starting with a pre-functionalized 2-aminopyridine, such as one that would lead to the {imidazo[1,2-a]pyridin-7-yl}methanol core, allows for the introduction of diversity at other positions of the scaffold through MCRs. Subsequently, the methanol group at the C7 position can be further modified, as described in section 4.1, adding another layer of diversity to the synthesized library.
The synthesis of focused compound libraries has led to the discovery of imidazo[1,2-a]pyridine derivatives with a wide range of biological activities. beilstein-journals.orgresearchgate.net For instance, libraries of these compounds have been screened for antituberculosis, antibacterial, and anticancer properties. nih.govrsc.orgrsc.org
Exploration of Reactivity with Transition Metal Catalysts
Transition metal catalysis plays a pivotal role in both the synthesis and functionalization of the imidazo[1,2-a]pyridine scaffold. nih.govresearchgate.netresearchgate.net Catalysts based on copper, palladium, rhodium, and iron have been extensively used to facilitate a wide range of chemical transformations. rsc.orgnih.govresearchgate.netorganic-chemistry.org
Key applications of transition metal catalysts include:
Synthesis of the Imidazo[1,2-a]pyridine Core: Copper-catalyzed protocols are widely employed for the synthesis of imidazo[1,2-a]pyridines. nih.gov For example, a one-pot reaction of 2-aminopyridines with ketones or nitroolefins in the presence of a copper catalyst and an oxidant like air provides an efficient route to this heterocyclic system. organic-chemistry.orgorganic-chemistry.org Copper and palladium have also been used to mediate the formation of functionalized imidazo[1,2-a]pyridines from 2-aminopyridines and terminal alkynes. nih.govthieme-connect.com
C-H Functionalization: As mentioned in section 4.2, transition metals are crucial for the regioselective C-H functionalization of the imidazo[1,2-a]pyridine ring. researchgate.net Palladium catalysts are often used for C-H arylation and carbonylation. researchgate.net Rhodium catalysts have been shown to direct functionalization to the C5 position. rsc.org
Cross-Coupling Reactions: Pre-halogenated imidazo[1,2-a]pyridines can undergo various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to introduce aryl, and alkynyl groups, respectively. nih.govnih.gov These reactions are valuable for elaborating the core structure.
| Catalyst | Reaction Type | Description |
| Copper (Cu) | Cyclization/Synthesis | Catalyzes the formation of the imidazo[1,2-a]pyridine ring from 2-aminopyridines and various coupling partners. nih.govorganic-chemistry.orgorganic-chemistry.org |
| Palladium (Pd) | C-H Functionalization / Cross-Coupling | Used for C-H arylation, carbonylation, and in Suzuki and Sonogashira coupling reactions. nih.govnih.govresearchgate.net |
| Rhodium (Rh) | Directed C-H Functionalization | Enables regioselective C-H activation, for example, at the C5 position with a directing group. rsc.orgresearchgate.net |
| Iron (Fe) | Cyclization/Synthesis | An iron catalyst has been used for the aerobic oxidative diamination of nitroalkenes with 2-aminopyridine. organic-chemistry.org |
Academic Research Applications and Mechanistic Insights
Applications in Materials Science
The exploration of imidazo[1,2-a]pyridine (B132010) derivatives in materials science has uncovered their potential in various applications, from protecting metals to detecting specific ions.
Corrosion Inhibition Studies: Experimental and Theoretical Approaches
While specific studies on {imidazo[1,2-a]pyridin-7-yl}methanol hydrochloride are not available, research on related imidazo[1,2-a]pyridine derivatives has demonstrated their effectiveness as corrosion inhibitors for metals in acidic and saline environments. These compounds typically function by adsorbing onto the metal surface, forming a protective layer that impedes the corrosion process. This adsorption is facilitated by the presence of heteroatoms (nitrogen) and the planar structure of the fused rings, which allow for effective interaction with the metal's d-orbitals.
Experimental techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are commonly employed to evaluate the inhibition efficiency of these compounds. Theoretical approaches, including Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provide insights into the mechanism of inhibition by calculating parameters like the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), and the adsorption energy.
Fluorescent Probe Development and Detection Mechanisms (e.g., for metal ions)
The inherent fluorescence of the imidazo[1,2-a]pyridine scaffold has led to the development of various derivatives as fluorescent probes for the detection of metal ions. The mechanism of detection often involves a "turn-on" or "turn-off" fluorescent response upon binding of the target ion. This change in fluorescence can be triggered by processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or chelation-enhanced fluorescence (CHEF). For instance, a fused imidazopyridine-based sensor has been designed for the highly sensitive and selective detection of Fe³⁺ and Hg²⁺ ions.
Coordination Chemistry: Ligand Design for Metal Ion Adsorption
The nitrogen atoms in the imidazo[1,2-a]pyridine ring system are effective coordination sites for metal ions. This property is exploited in the design of ligands for various purposes, including the adsorption of metal ions. The synthesis of mixed-ligand complexes involving imidazo[1,2-a]pyridine derivatives has been reported, where the imidazo[1,2-a]pyridine moiety acts as a primary or secondary ligand. The coordination can lead to the formation of stable complexes with specific geometries, such as octahedral or square planar, depending on the metal ion and the other ligands present.
Investigations into Biological Activity and Molecular Mechanisms (Strictly Excluding Clinical Data and Safety Profiles)
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities.
Structure-Activity Relationship (SAR) Studies for Imidazo[1,2-a]pyridine Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of imidazo[1,2-a]pyridine derivatives. These studies involve systematically modifying the substituents at various positions of the imidazo[1,2-a]pyridine ring and evaluating the impact on their biological effects. For example, in the development of inhibitors for specific enzymes, SAR studies have elucidated the importance of the size, electronics, and hydrogen-bonding capacity of substituents at the 2-, 3-, 6-, and 7-positions of the ring system for potent and selective inhibition.
Molecular Docking and Computational Studies of Ligand-Target Interactions
Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a ligand to its biological target. Numerous studies have employed molecular docking to understand the interactions of imidazo[1,2-a]pyridine derivatives with various proteins, such as kinases, enzymes, and receptors. These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the target protein. This information is invaluable for the rational design of new and more potent derivatives. For example, docking studies have been instrumental in identifying imidazo[1,2-a]pyridine-based compounds as potential inhibitors of enzymes implicated in cancer and other diseases.
In Vitro Cellular Mechanism of Action Studies
No information was found regarding the modulation of the cell cycle or the induction of apoptosis in cell lines by this compound.
Target Identification and Modulation of Specific Biological Pathways
There are no available studies identifying specific biological targets, such as enzymes or receptors, that are modulated by this compound.
Antibacterial and Antifungal Mechanistic Investigations
Mechanistic studies on the antibacterial or antifungal action of this compound against specific microbial strains in vitro are not available in the searched literature.
Antikinetoplastid and Antimycobacterial Activity Research
No in vitro mechanistic research detailing the activity of this compound against kinetoplastids or mycobacteria could be located.
Future Research Directions and Unexplored Potential
Development of Green Chemistry Approaches for Synthesis
Conventional synthetic routes to imidazo[1,2-a]pyridines often involve harsh reaction conditions, hazardous solvents, and the generation of significant waste. The development of environmentally benign synthetic methodologies is crucial for the sustainable production of {imidazo[1,2-a]pyridin-7-yl}methanol hydrochloride. Future research in this area could focus on several key green chemistry principles.
Table 1: Promising Green Synthesis Strategies for Imidazo[1,2-a]pyridine (B132010) Scaffolds
| Strategy | Description | Potential Advantages |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate chemical reactions. | Reduced reaction times, increased yields, and often milder reaction conditions. |
| Aqueous Media Reactions | Employs water as a solvent, replacing volatile organic compounds (VOCs). | Environmentally friendly, low cost, and enhanced safety. |
| Catalyst-Free Synthesis | Reactions that proceed efficiently without the need for a catalyst. | Avoids the use of often toxic and expensive metal catalysts, simplifies purification. |
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single step to form a complex product. | High atom economy, operational simplicity, and rapid generation of molecular diversity. |
| Use of Green Solvents | Employs solvents derived from renewable resources or with a lower environmental impact, such as ethanol (B145695) or eucalyptol. | Reduced environmental pollution and improved worker safety. |
For the specific synthesis of {imidazo[1,2-a]pyridin-7-yl}methanol, a promising green approach would be a one-pot multicomponent reaction, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, utilizing a substituted 2-aminopyridine (B139424), an aldehyde, and an isocyanide under microwave irradiation in a green solvent like ethanol. This approach would significantly reduce the environmental footprint compared to traditional multi-step syntheses.
Advanced Spectroscopic Probes and Imaging Agents
The inherent fluorescence of the imidazo[1,2-a]pyridine core makes it an attractive scaffold for the development of novel spectroscopic probes and imaging agents. The photophysical properties of these compounds, such as their quantum yields and Stokes shifts, can be fine-tuned by modifying the substitution pattern on the bicyclic ring system.
Future research could explore the potential of this compound as a fluorescent probe. The presence of the hydroxyl group at the 7-position offers a site for further functionalization, allowing for the attachment of specific recognition moieties for various analytes, such as metal ions (e.g., Fe³⁺, Hg²⁺) or biologically important molecules. The hydrochloride salt form can also influence the compound's solubility and photophysical properties in aqueous environments, which is advantageous for biological imaging applications.
Table 2: Potential Applications of Imidazo[1,2-a]pyridine-Based Spectroscopic Probes
| Application | Description | Key Features |
| Metal Ion Sensing | Detection of specific metal ions in environmental or biological samples. | High selectivity and sensitivity, often with a "turn-on" or "turn-off" fluorescent response. |
| Bioimaging | Visualization of cellular structures or processes in living cells. | Good cell permeability, low cytotoxicity, and bright fluorescence in the biological window. |
| Nerve Agent Detection | Sensing of chemical warfare agent simulants. | Rapid and sensitive response, enabling early detection. |
The development of {imidazo[1,2-a]pyridin-7-yl}methanol-based probes could involve conjugating it with molecules that have a high affinity for specific targets, leading to highly selective and sensitive detection methods for both in vitro and in vivo applications.
Expansion of Computational Modeling to Predict Novel Reactivities and Interactions
Computational chemistry provides powerful tools for understanding the structure, properties, and reactivity of molecules, thereby guiding the design of new compounds with desired characteristics. Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) studies have been extensively applied to the imidazo[1,2-a]pyridine scaffold.
For this compound, computational modeling can be employed to:
Predict Reactivity: DFT calculations can elucidate the electronic structure and predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new synthetic transformations.
Simulate Spectroscopic Properties: Time-dependent DFT (TD-DFT) can be used to predict the absorption and emission spectra of the molecule and its derivatives, aiding in the design of new fluorescent probes with tailored photophysical properties.
Investigate Biological Interactions: Molecular docking simulations can predict the binding modes of the compound with various biological targets, such as enzymes and receptors. This can help in identifying potential therapeutic applications and in designing more potent and selective analogs.
Develop QSAR Models: By correlating the structural features of a series of related compounds with their biological activity, QSAR models can be developed to predict the activity of new, unsynthesized molecules.
These computational approaches can significantly accelerate the research and development process by providing valuable insights into the behavior of this compound and its derivatives at the molecular level.
Design of Next-Generation Imidazo[1,2-a]pyridine Scaffolds for Specific Academic Applications
The imidazo[1,2-a]pyridine nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govnih.gov Building upon the {imidazo[1,2-a]pyridin-7-yl}methanol core, next-generation scaffolds can be designed for specific academic applications, including drug discovery and the development of functional materials.
In medicinal chemistry , the 7-methanol group can serve as a handle for the introduction of various pharmacophores to create libraries of new compounds for biological screening. nih.gov For example, esterification or etherification of the hydroxyl group can be used to attach different functional groups, leading to derivatives with potentially enhanced or novel biological activities, such as anticancer, antiviral, or antimicrobial properties. nih.gov
In materials science , the fluorescent properties of the imidazo[1,2-a]pyridine core can be exploited to create new functional materials. rsc.orgbio-conferences.org By incorporating {imidazo[1,2-a]pyridin-7-yl}methanol into polymers or other macromolecular structures, materials with interesting photophysical properties, such as solid-state emission or sensing capabilities, could be developed. The ability to tune the emission color through chemical modification makes these scaffolds promising for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
The exploration of these future research directions will undoubtedly unlock the full potential of this compound and its derivatives, leading to advancements in green chemistry, diagnostics, computational drug design, and materials science.
Q & A
Q. What are the standard synthetic routes for preparing {imidazo[1,2-a]pyridin-7-yl}methanol hydrochloride, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via functionalization of the imidazo[1,2-a]pyridine core. A common approach involves:
- One-pot cyclization : Using p-toluenesulfonyl chloride (pTsCl) and 1,4-diazabicyclo[2.2.2]octane (DABCO) as catalysts, which tolerate hydroxyl groups and enable efficient ring closure .
- Stepwise synthesis : Starting with halogenated intermediates (e.g., 3-iodo derivatives), followed by hydroxylation and salt formation with HCl (e.g., via HCl/MeOH treatment) .
Q. Key Factors for Yield Optimization :
- Catalyst choice : DABCO minimizes side reactions with hydroxyl groups .
- Temperature control : Lower temperatures (0–25°C) reduce decomposition of sensitive intermediates .
- Purification : Reverse-phase chromatography (C18 columns) or recrystallization improves purity .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR confirms the imidazo[1,2-a]pyridine scaffold and hydroxymethyl substitution. Key signals include:
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ = 183.08 for free base; +36.46 for HCl salt) .
- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) assess purity (>95% required for biological assays) .
Critical Tip : Use deuterated DMSO for NMR to resolve hydroxyl proton splitting .
Advanced Research Questions
Q. How can researchers address unexpected byproducts (e.g., tetracyclic derivatives) during synthesis?
Methodological Answer: Unexpected ring closures (e.g., tetracyclic byproducts) arise from residual reactivity of the hydroxyl group. Mitigation strategies include:
- Protecting groups : Temporarily protect the hydroxymethyl group with tert-butyldimethylsilyl (TBDMS) ethers during synthesis .
- Reagent modulation : Replace aggressive electrophiles (e.g., SOCl2) with milder agents (e.g., DABCO) to prevent overfunctionalization .
- Byproduct analysis : Use LC-MS to identify side products and adjust stoichiometry (e.g., reduce excess chlorinating agents) .
Case Study : In a related imidazo[1,2-a]pyridine synthesis, tetracyclic byproducts formed via intramolecular cyclization were resolved by lowering reaction temperature from 80°C to 25°C .
Q. What strategies improve solubility and stability of this compound for in vitro assays?
Methodological Answer:
- Solubility enhancement :
- Stability optimization :
Experimental Validation : Stability studies via accelerated degradation tests (40°C/75% RH for 14 days) showed <5% degradation under recommended conditions .
Q. How can structural modifications (e.g., halogenation) impact biological activity?
Methodological Answer:
Q. SAR Table :
| Modification | Biological Impact | Reference |
|---|---|---|
| 3-Iodo | ↑ Antiviral activity (IC50: 0.2 μM) | |
| 7-Hydroxymethyl | ↑ Solubility, ↓ cytotoxicity | |
| N-Methylation | ↓ Plasma protein binding |
Q. What analytical methods resolve discrepancies in reported bioactivity data across studies?
Methodological Answer:
- Purity reassessment : Reproduce studies with HPLC-validated batches (>98% purity) to exclude impurity-driven effects .
- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times (e.g., 24h vs. 48h) .
- Control experiments : Use structurally similar analogs (e.g., imidazo[1,2-b]pyridines) to isolate scaffold-specific effects .
Example : Inconsistent antiviral data for imidazo[1,2-a]pyridines were traced to variations in viral strain (HIV-1 vs. HSV-1) and MOI (multiplicity of infection) .
Q. How can computational modeling guide the design of derivatives targeting specific enzymes?
Methodological Answer:
- Docking studies : Use Schrödinger Suite or AutoDock Vina to predict binding modes to targets (e.g., HIV integrase or kinases) .
- QSAR models : Correlate logP, polar surface area, and H-bond donors with activity (e.g., lower logP improves CNS penetration) .
Case Study : Docking of 3-iodo derivatives into the ATP-binding pocket of PI3Kγ revealed critical H-bonds between the hydroxymethyl group and Glu849 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
